molecular formula C8H10N4S2 B2957107 3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile CAS No. 1692568-77-6

3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile

Cat. No.: B2957107
CAS No.: 1692568-77-6
M. Wt: 226.32
InChI Key: HJKQSECPZVTIEL-UHFFFAOYSA-N
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Description

3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged structure in pharmacology that is present in more than 18 FDA-approved drugs . The integration of the thiomorpholine moiety further enhances its potential as a versatile building block for developing bioactive molecules. Primary research applications for this compound and its analogs are in the areas of antimicrobial and anticancer investigation. Thiazole derivatives have demonstrated a wide range of biological activities, including potent effects against multidrug-resistant bacterial strains such as Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa . Furthermore, structurally similar compounds incorporating sulfonamide groups have been synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines . The mechanism of action for such compounds is often explored through their potential as enzyme inhibitors. Docking studies suggest that analogous thiazolidine-based compounds may exert antibacterial effects through the inhibition of bacterial MurB enzyme, and antifungal activity via CYP51 inhibition . Other thiazole-based research compounds are known to act as dihydrofolate reductase (DHFR) inhibitors, which is a common target for both antimicrobial and anticancer agents . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c9-5-6-7(10)11-14-8(6)12-1-3-13-4-2-12/h1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKQSECPZVTIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C(=NS2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of thiomorpholine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Thiazole-4-carbonitrile Derivatives

Compound Name 3-Substituent 5-Substituent Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
3-Chloro-5-Phenyl-1,2-Thiazole-4-Carbonitrile Cl Phenyl C₁₀H₅ClN₂S 220.68 1.43 299.1 Chloro group enhances electrophilic reactivity; hydrophobic phenyl substituent.
5-Amino-3-phenyl-isothiazole-4-carbonitrile Phenyl Amino C₁₀H₇N₃S 201.25 Amino group increases polarity; potential for hydrogen bonding.
3-Methyl-5-(phenylamino)-1,2-thiazole-4-carbonitrile Methyl Phenylamino C₁₁H₁₀N₄S 242.29 Methyl improves lipophilicity; phenylamino introduces aromaticity.
3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile Cl Cyclopentylamino C₉H₁₁ClN₄S 254.73 Cyclopentylamino adds steric bulk; chloro group aids in synthetic modifications.
Target Compound Amino Thiomorpholin-4-yl C₈H₉N₅S₂ 263.32* Thiomorpholinyl enhances polarity; amino group facilitates nucleophilic reactions.

*Molecular weight inferred from substituent contributions.

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) at position 3 (e.g., ) deactivates the thiazole ring, reducing reactivity toward electrophilic substitution. Amino (–NH₂) at position 3 (target compound) activates the ring, increasing susceptibility to electrophilic attacks .
  • Steric Effects: Bulky substituents like thiomorpholinyl or cyclopentylamino may hinder crystal packing, affecting melting points and crystallinity.

Biological Activity

Overview

3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring and a thiomorpholine moiety. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N4S2\text{C}_8\text{H}_{10}\text{N}_4\text{S}_2

IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In one study, thiazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Bacteria
This compoundTBDTBD
Reference Drug0.12S. aureus

Anticancer Activity

The compound's anticancer potential has been explored through structure-activity relationship (SAR) studies. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines. For instance, the presence of specific functional groups on the thiazole ring was found to enhance anticancer activity significantly .

Case Study : A recent investigation into thiazole-based compounds revealed that modifications at the 4-position of the thiazole ring led to increased potency against breast cancer cells, with IC50 values below 1 µg/mL .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of thiomorpholine with a thiazole derivative under specific conditions. Common methods include:

  • Heating in Solvents : Ethanol or dimethylformamide (DMF) are commonly used solvents.
  • Catalysis : The reaction often requires a suitable catalyst to enhance yield.

Structure–Activity Relationship (SAR)

The SAR analysis highlights that the biological activity of thiazole derivatives is heavily influenced by substituents on the thiazole ring and their spatial orientation. For instance:

  • Electron-donating groups at position 4 enhance anticancer activity.
  • Halogen substitutions have been shown to improve antimicrobial efficacy .

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Solvent effects (PCM models in DFT) and vibrational coupling (e.g., nitrile bending modes) account for shifts. Re-optimize geometries using CAM-B3LYP with implicit solvation (DMSO). Validate with temperature-dependent NMR to probe dynamic effects .

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